molecular formula C9H18O B2746096 (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol CAS No. 2248212-83-9

(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol

Cat. No.: B2746096
CAS No.: 2248212-83-9
M. Wt: 142.242
InChI Key: KBBWHYVCUIFRMY-JAMMHHFISA-N
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Description

(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone This compound is notable for its unique structural features, which include a cyclopropyl ring and a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of 2,2-dimethylcyclopropylcarbinol with appropriate reagents to introduce the secondary alcohol group. The reaction conditions often include the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The process may be optimized for yield and purity, utilizing advanced techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. The cyclopropyl group and secondary alcohol play crucial roles in its activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylcyclopropyl)thiophene: Shares the cyclopropyl group but differs in the presence of a thiophene ring.

    (2,2-Dimethylcyclopropyl)sulfonylbenzene: Contains a cyclopropyl group attached to a benzene ring with a sulfonyl group.

Uniqueness

(2S)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is unique due to its combination of a cyclopropyl ring and a secondary alcohol group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBWHYVCUIFRMY-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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